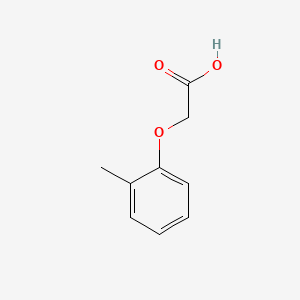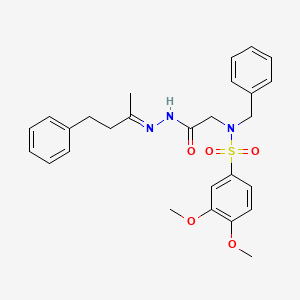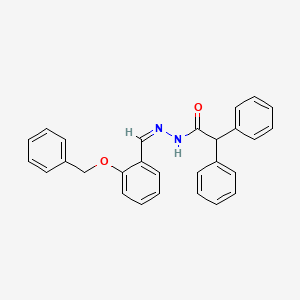
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide, also known as CX5461, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was initially developed as a potential treatment for breast cancer but has since been found to have promising results in other types of cancer as well.
作用机制
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide works by binding to the DNA template strand and preventing the recruitment of RNA polymerase I. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and survival of cancer cells. This compound has been shown to selectively induce DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage, the inhibition of ribosomal RNA synthesis, and the activation of the p53 tumor suppressor pathway. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in preclinical models.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide is its selectivity for cancer cells that are dependent on high levels of ribosomal RNA synthesis. This makes it a potentially effective treatment for a variety of cancers. However, its low overall yield and challenging synthesis method make it difficult to produce in large quantities, which can limit its use in lab experiments.
未来方向
There are several future directions for the research and development of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide. These include exploring its potential as a combination therapy with other cancer treatments, investigating its efficacy in different types of cancer, and developing more efficient synthesis methods to increase its availability for research and clinical use. Additionally, further research is needed to understand the long-term effects of this compound on healthy cells and tissues.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a treatment for a variety of cancers. Its selective inhibition of RNA polymerase I and induction of DNA damage make it a potentially effective treatment for cancers that are dependent on high levels of ribosomal RNA synthesis. However, its challenging synthesis method and low overall yield present limitations for its use in lab experiments. Future research should focus on exploring its potential as a combination therapy and developing more efficient synthesis methods to increase its availability for research and clinical use.
合成方法
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide involves a series of chemical reactions that start with the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with cyclohexylamine. The resulting intermediate is then reacted with pivaloyl chloride to yield this compound. The overall yield of this process is relatively low, making it a challenging compound to synthesize.
科学研究应用
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has shown promising results in preclinical studies as a potential treatment for a variety of cancers, including breast, ovarian, and pancreatic cancer. It works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the selective killing of cancer cells that are dependent on high levels of ribosomal RNA synthesis.
属性
IUPAC Name |
N-cyclohexyl-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-15-10-11-19-16(12-15)13-17(20(25)23-19)14-24(21(26)22(2,3)4)18-8-6-5-7-9-18/h10-13,18H,5-9,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXWDVWWUZHFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


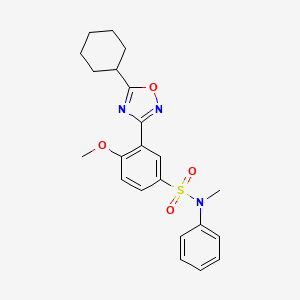
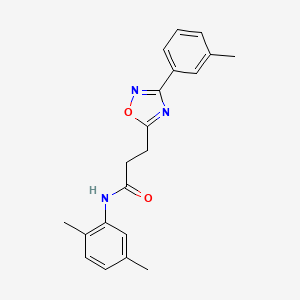

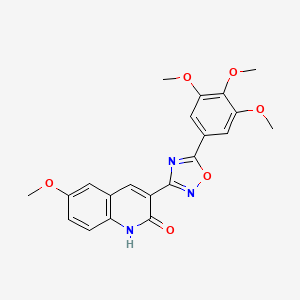
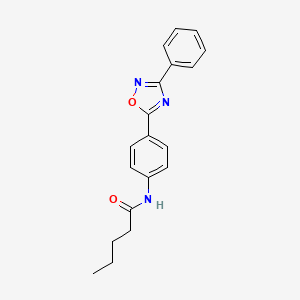
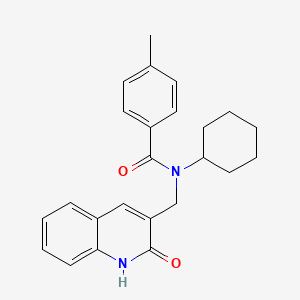

![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)

